molecular formula C17H27N3O3 B13078890 tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B13078890
M. Wt: 321.4 g/mol
InChI Key: KMWMYHBQYCFGOC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multiple steps, including the formation of the pyrazolo[4,3-c]pyridine core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and protection/deprotection steps to introduce the tert-butyl, cyclopropylmethyl, and hydroxyethyl groups. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazolo[4,3-c]pyridine core can be reduced under specific conditions to modify its electronic properties.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolo[4,3-c]pyridine ring. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic uses due to its biological activity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-c]pyridine core is known to interact with various biological pathways, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-c]pyridine derivatives, which may have different substituents at various positions on the ring. These compounds can be compared based on their biological activity, chemical reactivity, and potential applications. The uniqueness of tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C17H27N3O3/c1-17(2,3)23-16(22)19-9-13(6-7-21)15-14(10-19)11-20(18-15)8-12-4-5-12/h11-13,21H,4-10H2,1-3H3

InChI Key

KMWMYHBQYCFGOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)CC3CC3)CCO

Origin of Product

United States

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